molecular formula C11H15NO4S B13808764 2-sulfophenyl-N-t-butylnitrone

2-sulfophenyl-N-t-butylnitrone

Cat. No.: B13808764
M. Wt: 257.31 g/mol
InChI Key: UEDWDOQXHOTTRB-UHFFFAOYSA-N
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Description

2-sulfophenyl-N-t-butylnitrone is a nitrone compound known for its free radical trapping properties. It has been studied extensively for its potential neuroprotective effects and its ability to scavenge reactive oxygen species. This compound is particularly interesting due to its water solubility and its effectiveness in various biological and chemical applications.

Preparation Methods

The synthesis of 2-sulfophenyl-N-t-butylnitrone typically involves the reaction of N-tert-butylhydroxylamine with an appropriate aldehyde in the presence of catalytic amounts of acid. This process can be carried out under controlled conditions to yield the desired nitrone compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

2-sulfophenyl-N-t-butylnitrone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include peroxynitrite, urate, and various oxidizing agents . The major products formed from these reactions are typically stable nitrone adducts, which are useful for studying free radical processes.

Comparison with Similar Compounds

2-sulfophenyl-N-t-butylnitrone is similar to other nitrone compounds such as α-phenyl-N-t-butylnitrone and α-(4-pyridyl-1-oxide)-N-t-butylnitrone . it is unique due to its water solubility and its effectiveness in trapping a wide range of free radicals. This makes it particularly useful in biological and medical applications where water solubility is crucial.

Similar compounds include:

These compounds share similar free radical trapping properties but differ in their solubility and specific applications.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-tert-butyl-1-(2-sulfophenyl)methanimine oxide

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16)

InChI Key

UEDWDOQXHOTTRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-]

Origin of Product

United States

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